![molecular formula C6H11ClN4O B1522508 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride CAS No. 1268991-90-7](/img/structure/B1522508.png)
1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride
Overview
Description
1,5-Dimethyl-1H-pyrazole-3-carbohydrazide is a chemical compound with the CAS Number: 94447-28-6 . It has a molecular weight of 154.17 . The IUPAC name for this compound is 1,5-dimethyl-1H-pyrazole-3-carbohydrazide .
Molecular Structure Analysis
The InChI code for 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide is1S/C6H10N4O/c1-4-3-5(6(11)8-7)9-10(4)2/h3H,7H2,1-2H3,(H,8,11)
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Biological Properties and Pharmacological Research
1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride: has been noted for its range of biological properties. It exhibits antibacterial , anti-inflammatory , anti-cancer , analgesic , anticonvulsant , anthelmintic , antioxidant , and herbicidal activities . These properties make it a valuable compound for pharmacological research, where it can be used to develop new therapeutic agents targeting various diseases and conditions.
Material Science
In the field of material science, this compound’s structural and chemical properties can be exploited to synthesize new materials. Its molecular framework could be used to create polymers with specific characteristics or to enhance the properties of existing materials .
Chemical Synthesis
This compound serves as a versatile building block in chemical synthesis. It can be used to construct complex molecules through various organic reactions, such as condensation with diketones or ketoesters to form substituted pyrazoles, which are important in synthesizing pharmaceuticals and agrochemicals .
Chromatography
In chromatographic applications, 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride could potentially be used as a standard or a derivative for the qualitative and quantitative analysis of complex mixtures. Its unique chemical signature allows it to be a reference point in gas chromatography .
Analytical Research
Analytical research benefits from this compound’s reactivity and stability. It can be used in developing analytical methods for detecting and quantifying other substances, or as a reagent in chemical assays .
Life Science Research
The compound’s biological activities make it a candidate for life science research, where it can be used in studies related to cell biology, biochemistry, and molecular biology. It could be used to study cellular processes or to develop assays for biological activity screening .
Safety And Hazards
properties
IUPAC Name |
1,5-dimethylpyrazole-3-carbohydrazide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-4-3-5(6(11)8-7)9-10(4)2;/h3H,7H2,1-2H3,(H,8,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBNGWXHOWBGPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-pyrazole-3-carbohydrazide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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